Thiophosgene

Vue d'ensemble

Description

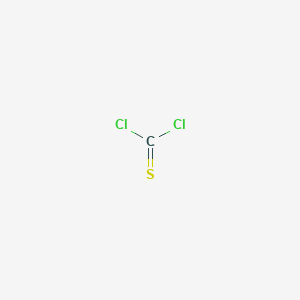

Thiophosgene (CSCl₂), a trigonal planar molecule, is a red-orange volatile liquid with a suffocating odor . First synthesized in 1870 via reductive dechlorination of trichloromethanesulfenyl chloride , it is a key reagent in organic synthesis, particularly for constructing heterocycles, isothiocyanates, thioureas, and thiazoles . Its applications span pharmaceuticals, agrochemicals, and polymer science . Compared to its oxygen analog, phosgene (COCl₂), this compound exhibits reduced toxicity and enhanced nucleophilic reactivity due to sulfur’s polarizability .

Méthodes De Préparation

Thiophosgene is typically prepared through a two-step process from carbon disulfide. In the first step, carbon disulfide is chlorinated to produce trichloromethanesulfenyl chloride (CCl3SCl). This intermediate is then reduced to this compound using reducing agents such as tin or dihydroanthracene .

Synthetic Route:

Chlorination of Carbon Disulfide: [ \text{CS}_2 + 3 \text{Cl}_2 \rightarrow \text{CCl}_3\text{SCl} + \text{S}_2\text{Cl}_2 ]

Reduction of Trichloromethanesulfenyl Chloride: [ \text{CCl}_3\text{SCl} + \text{M} \rightarrow \text{CSCl}_2 + \text{MCl}_2 ] where M represents a reducing agent such as tin or dihydroanthracene.

Analyse Des Réactions Chimiques

Thiophosgene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: this compound reacts with nucleophiles such as amines, alcohols, phenols, and thiols to form compounds like isothiocyanates, thioureas, and thiocarbamates.

Oxidation and Reduction: this compound can be reduced to form carbon disulfide and carbon tetrachloride at high temperatures (above 200°C).

Cycloaddition Reactions: this compound acts as a dienophile in Diels-Alder reactions to form 5-thiacyclohexene derivatives.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, phenols, thiols

Reducing Agents: Tin, dihydroanthracene

Reaction Conditions: Elevated temperatures, UV light for cycloaddition reactions

Major Products:

- Isothiocyanates

- Thioureas

- Thiocarbamates

- 5-Thiacyclohexene derivatives

Applications De Recherche Scientifique

Chemical Synthesis

1. Synthesis of Isothiocyanates and Thioureas

Thiophosgene is primarily used to synthesize isothiocyanates, which are crucial intermediates in the preparation of thioureas and other sulfur-containing compounds. For instance, a study highlighted the conversion of optically active amines into isothiocyanates using this compound, which were then evaluated for their antitumor properties .

2. Formation of Heterocycles

This compound facilitates the synthesis of various thioxo-substituted heterocycles. A notable application includes the formation of achiral 5,5-disubstituted N-acetyloxazolidine-2-thiones through reactions with different amino alcohols . These heterocycles have been studied for their utility as auxiliaries in organic synthesis.

3. Synthesis of Dipyrrylketones

In the field of dye chemistry, this compound has been utilized in the synthesis of dipyrrylketones, which are precursors to BODIPY dyes. The reaction involves pyrrole derivatives and this compound, yielding dipyrrylthioketones that undergo further oxidation to produce the final dye products .

4. Preparation of Pesticides and Fine Chemicals

This compound serves as a precursor in the manufacture of pesticides and fine chemicals. Its ability to react with various functional groups allows for the development of complex molecules used in agricultural applications .

Chemical Sensing

1. Detection of Chemical Warfare Agents

This compound's detection capabilities have been explored in the context of chemical warfare agents. Recent studies have demonstrated that this compound can be effectively detected using nanocage sensors, which exhibit high sensitivity and rapid recovery times when interacting with this compound and phosgene gases .

| Sensor Type | Sensitivity (s) | Recovery Time (s) |

|---|---|---|

| B38 Nanocage |

This highlights its potential role in environmental monitoring and safety applications.

Case Study 1: Antitumor Activity

A study investigated the synthesis of a series of thiourea derivatives from isothiocyanates generated via this compound reactions. The biological evaluation indicated promising antitumor activity against various cancer cell lines, showcasing this compound's relevance in medicinal chemistry .

Case Study 2: Polymer Science

In polymer science, this compound has been utilized as a key reagent for producing isothiocyanates that serve as building blocks for polymeric materials. Its role in synthesizing thioesters has been particularly noted for enhancing material properties .

Mécanisme D'action

Thiophosgene is similar to other carbonyl halides such as phosgene (COCl2) and thiocarbonyl fluoride (CSF2). this compound is unique due to the presence of sulfur in its structure, which imparts different reactivity and properties compared to its oxygen-containing analogs .

Comparaison Avec Des Composés Similaires

Comparison with Phosgene (COCl₂)

Physical and Chemical Properties

This compound’s higher boiling point and density reflect stronger intermolecular interactions due to sulfur’s larger atomic radius. Both hydrolyze in water, but this compound forms carbonyl sulfide (COS) and HCl, while phosgene releases CO₂ and HCl .

Toxicity and Handling

Comparison with Triphosgene

Triphosgene (bis(trichloromethyl) carbonate), a crystalline solid, serves as a safer alternative to phosgene. While this compound is preferred for sulfur-containing synthons (e.g., N-vinylisothiocyanates ), triphosgene excels in carbonylations without gaseous release. This compound’s liquid state facilitates single-pot syntheses (e.g., thiazolidinones ), but both require careful handling due to toxicity .

Comparison with Other Thiocarbonyl Compounds

This compound’s UV-Vis absorbance at 520 nm (dark red) contrasts with yellow trithiocarbonates (430 nm) . Unlike dithiocarbamates or xanthates, this compound’s dual C-Cl bonds enable diverse electrophilic substitutions, forming bridged compounds with dienes .

Activité Biologique

Thiophosgene, a compound with the chemical formula CSCl2, is primarily recognized for its role as a toxic intermediate in the synthesis of various chemicals, including pesticides and pharmaceuticals. Its biological activity, however, extends beyond mere toxicity, encompassing a range of interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is a sulfur analog of phosgene (COCl2), characterized by its high reactivity due to the presence of both carbonyl and thiocarbonyl functionalities. It readily reacts with nucleophiles, particularly thiols, leading to the formation of adducts that can interfere with cellular functions.

- Reactivity : this compound is known to react with amino acids and proteins containing sulfhydryl groups, which can lead to protein denaturation and loss of function. This reactivity underlies its potential as both a toxic agent and a tool for biochemical research.

- Toxicological Profile : The compound exhibits significant toxicity in various biological models. Studies have shown that exposure can lead to respiratory distress and damage to lung tissues in animal models, highlighting its potential as a hazardous substance in occupational settings .

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of this compound and related compounds. For instance:

- Antibacterial Activity : this compound derivatives have demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. In particular, certain thiophene derivatives synthesized from this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli .

- Mechanism : The antibacterial mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways due to the formation of reactive intermediates when this compound interacts with bacterial proteins.

Antioxidant Activity

This compound has also been studied for its antioxidant properties:

- Oxidative Stress Reduction : Compounds derived from this compound have been shown to reduce oxidative stress in cell cultures by scavenging free radicals. This activity is attributed to the presence of sulfur atoms that can donate electrons .

- Potential Therapeutic Applications : Given its antioxidant capabilities, there is interest in exploring this compound derivatives as potential therapeutic agents in conditions characterized by oxidative stress, such as neurodegenerative diseases.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated the effectiveness of various thiophenes synthesized from this compound against pathogenic bacteria. The results indicated that specific derivatives exhibited up to 86.9% inhibition against E. coli, outperforming traditional antibiotics like ampicillin . -

Case Study on Oxidative Stress :

Research focused on the antioxidant properties of thiophene derivatives showed that compounds derived from this compound significantly reduced oxidative damage in neuronal cell lines. The most effective compound demonstrated a reduction in reactive oxygen species (ROS) levels by 62% compared to controls .

Table 1: Antibacterial Activity of Thiophene Derivatives

| Compound | Target Bacteria | Inhibition (%) | Reference |

|---|---|---|---|

| 7a | E. coli | 86.9 | |

| 7b | S. aureus | 83.3 | |

| 3a | Pseudomonas aeruginosa | 64.0 | |

| Ampicillin | Various | 82.6 |

Table 2: Antioxidant Activity Comparison

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of thiophosgene relevant to experimental design?

this compound (CCl₂S) is a red-orange liquid (melting point <25°C, boiling point 73–75°C) with a density of 1.50–1.51 g/cm³ . Its solubility in water is temperature-dependent: it decomposes rapidly in hot water (generating HCl and CO₂) but dissolves slowly in cold water . Reactivity with nucleophiles (amines, alcohols, thiols) makes it valuable for synthesizing thiocarbonyl derivatives. Researchers must account for its incompatibility with acids, bases, and oxidizing agents during storage (under nitrogen, in cool, ventilated areas) .

Q. How should this compound be safely handled in laboratory settings to mitigate acute health risks?

this compound exposure causes severe skin/eye burns, respiratory irritation, and pulmonary edema . Safety protocols include:

- PPE : Acid-resistant gloves, face shields, and vapor-resistant clothing.

- Ventilation : Use fume hoods to avoid inhalation.

- Fire Safety : Avoid water/foam; use dry chemical extinguishers. Toxic gases (phosgene oxides, HCl) form during combustion .

- Decontamination : Immediate washing with water after contact, followed by phosphoric acid-acetone quenching for biological samples .

Q. What are the standard methods for synthesizing thioureas using this compound?

Thioureas are synthesized by refluxing this compound (1 mole) with amines (2 moles) in aqueous or chloroform-aqueous media. After this compound consumption, potassium carbonate is added, and heating continues to isolate the product . For example, primary amines react with this compound to form isothiocyanates, which are intermediates for antitumor thioureas .

Advanced Research Questions

Q. How can stereoselective alkene synthesis be achieved via the Corey-Winter reaction using this compound?

The Corey-Winter reaction converts 1,2-diols to alkenes via thiocarbonate intermediates. Steps include:

Treat diols with this compound to form thionocarbonates.

Heat with trialkyl phosphites (e.g., triethyl phosphite) to induce stereospecific elimination (C–O bond cleavage).

This method preserves stereochemistry, enabling access to cis- or trans-alkenes depending on the diol configuration . Non-stereospecific alternatives involve alkylation-reduction sequences .

Q. What methodologies are employed to analyze the rapid degradation kinetics of this compound in biological matrices?

this compound’s half-life in human blood is ~0.6 seconds, measured via:

Quenching : Blood samples treated with phosphoric acid-acetone to halt nucleophilic reactions.

Derivatization : React with cysteine to form 2-thioxo-4-thiazolidinecarboxylic acid (TTCA).

Quantification : HPLC-UV detects TTCA, normalized against positive controls (42% recovery) . This explains its limited systemic absorption in pharmacological studies.

Q. How can contradictions in reported toxicity profiles of this compound be resolved in experimental protocols?

While this compound is less toxic than phosgene, acute exposure risks persist . Discrepancies arise from:

- Concentration : Higher doses (>100 µg/mL) saturate blood nucleophiles, increasing residual toxicity .

- Experimental Design : Use in vitro models (e.g., human blood assays) to quantify dose-dependent effects.

- Safety Margins : Adhere to OSHA guidelines (1910.156) for firefighting and spill containment .

Q. What recent advancements utilize this compound in the synthesis of antitumor agents?

this compound-derived isothiocyanates serve as scaffolds for thioureas and 2-aminobenzothiazoles. For example:

Convert chiral amines to isothiocyanates.

Couple with aryl amines to form thioureas, screened for selective cytotoxicity .

This approach optimizes electrophilic reactivity while minimizing off-target effects.

Q. How does quantum tunneling influence the spin crossover dynamics of this compound, and what experimental approaches validate these theoretical models?

this compound’s spin crossover (singlet↔triplet) involves multidimensional heavy-atom tunneling. Theoretical validation uses:

Instanton Theory : Models tunneling pathways without predefined reaction coordinates.

High-Level DFT : Calculates potential energy surfaces and vibronic couplings.

Experimental benchmarks include inelastic neutron scattering and temperature-dependent IR/Raman spectra .

Propriétés

IUPAC Name |

thiocarbonyl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CCl2S/c2-1(3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZVWGITAAIFPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=S)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCl2S, CSCl2 | |

| Record name | THIOPHOSGENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophosgene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thiophosgene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060046 | |

| Record name | Thiophosgene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thiophosgene appears as a reddish liquid. Boiling point 73.5 °C. A severe eye irritant. May severely burn skin on contact. Very toxic by inhalation and by skin absorption., Red to reddish-yellow liquid with a sharp choking odor; [HSDB] | |

| Record name | THIOPHOSGENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophosgene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1628 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

163 °F at 760 mmHg (USCG, 1999), 163 °F, 73 °C | |

| Record name | THIOPHOSGENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophosgene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1628 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THIOPHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/861 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water, soluble in ethanol and ethyl ether | |

| Record name | THIOPHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/861 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.513 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.508 @ 15 °C | |

| Record name | THIOPHOSGENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOPHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/861 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

116.0 [mmHg] | |

| Record name | Thiophosgene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1628 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Reddish liquid, Reddish-yellow liquid | |

CAS No. |

463-71-8 | |

| Record name | THIOPHOSGENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophosgene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=463-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophosgene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophosgene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Carbonothioic dichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophosgene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiocarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOPHOSGENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/067FQP576P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIOPHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/861 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.